[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 151.64 g/mol. It is recognized under the CAS number 40482-06-2 and is classified as an amino alcohol and a hydrochloride salt. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be synthesized from cyclopentyl derivatives and has been referenced in several scientific databases, including PubChem and Sigma-Aldrich. It is available for research purposes from various chemical suppliers.
The synthesis of [(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride typically involves several steps:
The reactions often require controlled conditions, including temperature and pH adjustments, to ensure high yields and purity of the product. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High-Performance Liquid Chromatography) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of [(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride can be represented as follows:
[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride can participate in various chemical reactions, including:
These reactions are typically carried out under specific conditions, such as controlled temperatures and solvents, to optimize yield and selectivity.
The mechanism of action for [(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride primarily involves its interaction with biological receptors. It may function as a ligand for certain receptors involved in neurotransmission or other cellular processes.
Research indicates that compounds similar to [(1S,2S)-2-Aminocyclopentyl]methanol have shown efficacy in modulating receptor activity, which could lead to therapeutic effects in conditions like neurological disorders.
[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride has potential applications in:
This compound's unique structural features make it a candidate for further exploration in medicinal chemistry and related fields.
Traditional synthesis of [(1S,2S)-2-aminocyclopentyl]methanol hydrochloride leverages cyclopentanone as a foundational precursor, exploiting its inherent ring structure for strategic functionalization. One established route involves the reductive amination of 2-cyclopentanone-1-carbaldehyde, where the carbonyl group undergoes condensation with ammonia or protected amines followed by selective reduction. This method typically employs sodium borohydride or cyanoborohydride in methanol or ethanol solvents, yielding racemic aminomethyl cyclopentanol intermediates that require subsequent chiral resolution [6].
A more stereocontrolled approach utilizes lactam intermediates derived from bicyclic frameworks. As demonstrated in muraymycin analog synthesis, (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one undergoes catalytic hydrogenation followed by N-Boc protection to yield a saturated lactam. Reductive ring cleavage with NaBH₄ under controlled hydrolysis conditions generates the key (1S,2S)-configured aminocyclopentanol scaffold. This pathway achieves diastereoselectivity through the inherent chirality of the bicyclic precursor, though it suffers from moderate yields (64% over two steps) and requires stringent reaction control to prevent epimerization [6].
Table 1: Traditional Synthesis Routes from Cyclopentanone Derivatives
Starting Material | Key Steps | Critical Reagents | Yield (%) | Limitations |
---|---|---|---|---|
2-Cyclopentanone-1-carbaldehyde | Reductive amination | NaBH₃CN, NH₄OAc | 45–60 | Low stereoselectivity |
(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one | Hydrogenation → N-Boc → Reductive cleavage | H₂/Pd, (Boc)₂O, NaBH₄ | 64 (2 steps) | Multi-step, epimerization risk |
Cyclopentene oxide | Regioselective ring-opening → Curtius rearrangement | NaN₃, TMSCHN₂ | 50–70 | Hazardous azide intermediates |
Alternative routes employ cyclopentene oxide, where regioselective azidolysis at the less hindered carbon introduces nitrogen functionality. Subsequent Staudinger reduction and hydroxymethylation via Arndt-Eistert homologation yield the target scaffold. However, these methods often generate regioisomeric mixtures and require chromatographic separation, reducing overall efficiency and scalability [6].
Catalytic asymmetric methodologies address enantioselectivity limitations inherent in traditional routes. Enzymatic resolution stands as a robust strategy, leveraging hydrolases to kinetically discriminate enantiomers of racemic N-acyl precursors. In patented processes, lipases or esterases selectively deacylate the (1R,2R)-isomer of compounds like N-acetyl-2-(aminomethyl)cyclopentanol, leaving the desired (1S,2S)-enantiomer enriched in the unreacted fraction. This technique achieves >98% enantiomeric excess (ee) under mild aqueous-organic biphasic conditions, though maximum theoretical yield is capped at 50% without racemization recycling [3].
Transition-metal catalysis offers complementary stereocontrol. Rhodium-catalyzed asymmetric hydrogenation of enol carbamates derived from 2-cyclopenten-1-one enables installation of the chiral amine center with 90–95% ee. Key to success is the use of DuPhos-type ligands (e.g., (R,R)-Et-DuPhos), which enforce facial selectivity during hydride transfer. Subsequent hydroxymethylation via in situ generated zinc acetylides proceeds with retention of configuration, affording the target compound in 75% overall yield [3] [8].
Copper-catalyzed diastereoselective isocyanoacetate aldol reactions provide access to functionalized cyclopentane derivatives. As demonstrated in muraymycin analog synthesis, IBX-oxidized cyclopentyl aldehyde intermediates couple with methyl isocyanoacetate using chiral aminophosphine ligands (e.g., L1) and Ag₂O. This affords 1,2-syn-amino alcohol motifs with 5:1 diastereomeric ratios, though optimization of catalyst activation time and temperature remains critical for reproducibility [6].
Table 2: Catalytic Asymmetric Methods for Stereoselective Synthesis
Method | Catalyst/Enzyme | Key Conditions | ee (%) | Product Configuration |
---|---|---|---|---|
Enzymatic resolution | Candida antarctica lipase B | Biphasic toluene/water, 30°C | >98 | (1S,2S) |
Rhodium hydrogenation | [Rh((R,R)-Et-DuPhos)]⁺BARF⁻ | 50 bar H₂, CH₂Cl₂, 25°C | 90–95 | (1S,2S) |
Isocyanoacetate aldol | Ag₂O/L1 | –20°C, 48 h | dr 5:1 | (1S,2R) major |
Hydrochloride salt formation enhances the crystalline stability and handling properties of [(1S,2S)-2-aminocyclopentyl]methanol. Protonation dynamics reveal a strong pH dependence: below pH 4.0, the amine group exists predominantly as the ammonium ion (pKₐ ~9.5), enabling crystallization upon HCl saturation in aprotic solvents. Optimal solvent systems include anhydrous ethyl acetate or tert-butyl methyl ether, which minimize hydrate formation while promoting crystal lattice packing. Slow antisolvent vapor diffusion (e.g., adding diethyl ether) yields monoclinic crystals with stoichiometric [C₆H₁₄ClNO] composition, as confirmed by single-crystal X-ray diffraction [4] [10].
Hydrate control presents challenges due to the hygroscopic nature of the hydrochloride. Non-stoichiometric hydrates (e.g., 0.5–1.5 H₂O) form readily in aqueous ethanol, necessitating strict azeotropic drying with toluene during final isolation. Crystallization from 2-propanol/HCl (g) mixtures at –20°C suppresses hydrate inclusion, producing anhydrous salts with <0.1% water content by Karl Fischer analysis. These conditions preserve stereochemical integrity while achieving >99.5% chemical purity [5] [10].
Table 3: Hydrochloride Salt Crystallization Optimization
Solvent System | HCl Source | Temperature (°C) | Hydrate Form | Purity (%) |
---|---|---|---|---|
Ethyl acetate + ether vapor | Conc. HCl (aq.) | 25 | Anhydrous | 98.7 |
2-Propanol | HCl (g) | –20 | Anhydrous | 99.5 |
Ethanol/water (3:1) | 2M HCl in diethyl ether | 4 | Monohydrate | 97.2 |
Solvent reduction strategies significantly improve the environmental footprint of [(1S,2S)-2-aminocyclopentyl]methanol hydrochloride synthesis. Enzymatic resolutions in aqueous micellar media replace traditional organic solvents, utilizing designer surfactants (e.g., TPGS-750-M) to solubilize hydrophobic intermediates. This approach reduces solvent consumption by 70% while maintaining enzyme activity through dynamic micelle encapsulation, enabling catalyst recycling for 5–7 cycles without ee erosion [3].
Waste-minimized hydrochloride salt formation employs CO₂-expanded ethanol as a tunable medium. Pressurized CO₂ (10–50 bar) expands the solvent volume, enhancing HCl mass transfer during protonation. Subsequent depressurization triggers crystallization, simultaneously removing excess acid and eliminating aqueous workup steps. Life-cycle assessment confirms a 45% reduction in E-factor (kg waste/kg product) compared to conventional solvent-antisolvent methods [6].
Continuous-flow hydrogenation addresses hazards of batchwise high-pressure catalysis. Immobilized Rh-duraphos catalysts packed in microreactors enable asymmetric reductive amination at 20 bar H₂ with residence times under 10 minutes. Integrated membrane separation continuously removes ammonium chloride byproducts, achieving 92% conversion with >99% stereoretention and minimizing metal leaching to <5 ppm [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1